Gossyplure, (Z,E)-

Description

Properties

IUPAC Name |

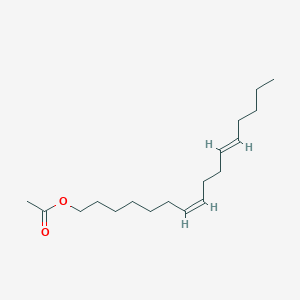

[(7Z,11E)-hexadeca-7,11-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJHOKLLMOYSRQ-WFKFFMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCC=CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CC/C=C\CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032410 | |

| Record name | (7Z,11E)-Hexadeca-7,11-dien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53042-79-8 | |

| Record name | (Z,E)-7,11-Hexadecadienyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53042-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossyplure (Z,E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053042798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7Z,11E)-Hexadeca-7,11-dien-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSSYPLURE, (Z,E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FG77051CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Stereose-lective-Synthesis-of-Z-E-7-11-hexadecadien-1-yl-acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z,E)-7,11-hexadecadien-1-yl acetate, a key component of the sex pheromone of the pink bollworm (Pectinophora gossypiella), known as Gossyplure, presents a significant synthetic challenge due to the precise stereochemical requirements of its two double bonds.[1][2][3] This guide provides a comprehensive overview of the core principles and practical methodologies for the stereoselective synthesis of this important semiochemical. We will delve into retrosynthetic analysis, explore key stereoselective transformations, and present detailed experimental protocols. The discussion is grounded in established chemical literature, emphasizing the causality behind experimental choices to empower researchers in developing robust and efficient synthetic strategies.

Introduction: The Significance of Stereochemistry in Gossyplure

Insect pheromones are often complex mixtures of compounds, where the specific ratio and stereochemistry of the components are critical for biological activity.[4][5] Gossyplure, the sex pheromone of the pink bollworm, is a blend of (Z,Z)- and (Z,E)-7,11-hexadecadien-1-yl acetate.[2] The precise control over the geometry of the double bonds at the C7 and C11 positions is paramount, as even minor deviations in the isomeric ratio can significantly diminish or alter the pheromone's efficacy in disrupting mating.[3] This guide will focus on the synthesis of the (Z,E)-isomer, a crucial component for eliciting the desired behavioral response in the target pest.

The synthesis of such molecules with high stereochemical purity necessitates the use of highly selective and reliable chemical transformations.[6] Modern organic synthesis offers a powerful toolkit for achieving this, including methods like the Wittig reaction and its variants, the Horner-Wadsworth-Emmons reaction, and alkyne coupling/reduction strategies.[7][8][9]

Retrosynthetic Analysis: A Roadmap to Synthesis

A logical retrosynthetic analysis provides a clear pathway for the construction of (Z,E)-7,11-hexadecadien-1-yl acetate. The primary disconnections are made at the C-C bonds that form the diene system, leading to simpler, more readily available building blocks.

Caption: Retrosynthetic analysis of (Z,E)-7,11-hexadecadien-1-yl acetate.

This analysis highlights several key strategic bond formations:

-

Final Acetylation: The terminal acetate group can be introduced in the final step from the corresponding alcohol.

-

Olefin Formation: The (Z,E)-diene system can be constructed through various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, or through the stereoselective reduction of an enyne intermediate.

-

Carbon-Carbon Bond Formation: Cross-coupling reactions, like the Sonogashira coupling, are powerful tools for assembling the carbon skeleton from smaller fragments.[10][11][12]

Key Stereoselective Transformations

The success of the synthesis hinges on the precise control of the double bond geometry. The following sections detail the most reliable methods for achieving the desired (Z) and (E) configurations.

The Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of (E)-alkenes.[7][13][14] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[7][15]

Mechanism and Stereocontrol: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[7][9] The reaction proceeds through a series of reversible steps, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then collapses to yield the (E)-alkene. The use of unstabilized phosphonates and specific reaction conditions (e.g., the Still-Gennari modification) can favor the (Z)-alkene, but the classical HWE is a robust method for (E)-alkene formation.[13][15]

Table 1: Comparison of Wittig and HWE Reactions for Alkene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Typical Stereoselectivity | (Z)-alkenes with non-stabilized ylides; (E)-alkenes with stabilized ylides | Predominantly (E)-alkenes |

| Reactivity | Less reactive with hindered ketones | More nucleophilic and less basic, reacts with a wider range of carbonyls |

| Byproduct Removal | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate esters (easily removed by aqueous extraction) |

The Wittig Reaction for (Z)-Alkene Synthesis

The Wittig reaction is a cornerstone of alkene synthesis and is particularly well-suited for the formation of (Z)-olefins when using non-stabilized ylides.[4][8][16][17]

Mechanism and Stereocontrol: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of (Z)-alkenes, non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium salts) are employed under salt-free conditions. The reaction proceeds via a kinetically controlled pathway, where the initial cycloaddition to form the cis-oxaphosphetane is irreversible and faster than the formation of the trans-isomer. This cis-intermediate then collapses to give the (Z)-alkene.

Sonogashira Coupling and Alkyne Reduction

An alternative and powerful strategy involves the construction of an enyne intermediate followed by stereoselective reduction of the alkyne.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is highly effective for forming a C(sp)-C(sp²) bond between a terminal alkyne and a vinyl or aryl halide.[10][11][12][18][19] This allows for the efficient assembly of the carbon backbone.

Stereoselective Alkyne Reduction:

-

(Z)-Alkene Formation (Lindlar Reduction): The partial hydrogenation of an alkyne over a poisoned palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), delivers the corresponding (Z)-alkene with high stereoselectivity.[20] The quinoline often added to the reaction mixture acts as a catalyst poison to prevent over-reduction to the alkane.

-

(E)-Alkene Formation (Birch Reduction): The reduction of an alkyne with sodium or lithium in liquid ammonia produces the (E)-alkene. The reaction proceeds via a radical anion intermediate, and the thermodynamic preference for the trans-vinyl radical leads to the formation of the (E)-product.

Exemplary Synthetic Strategy: A Convergent Approach

A convergent synthesis, where different fragments of the molecule are prepared separately and then joined together, is often more efficient for complex targets like (Z,E)-7,11-hexadecadien-1-yl acetate. The following workflow illustrates a plausible synthetic route.

Caption: A convergent synthetic workflow for (Z,E)-7,11-hexadecadien-1-yl acetate.

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the (E)-selective olefination step, a crucial transformation in many syntheses of Gossyplure.

Objective: To synthesize an (E)-alkene from an aldehyde and a phosphonate ester.

Materials:

-

Aldehyde (1.0 eq)

-

Triethyl phosphonoacetate (or other suitable phosphonate) (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.2 eq).

-

Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Dissolve the triethyl phosphonoacetate (1.1 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting ylide solution back to 0 °C.

-

Dissolve the aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Self-Validation: The stereochemical purity of the product should be assessed by ¹H NMR spectroscopy (coupling constants of vinylic protons) and gas chromatography (GC) analysis, comparing the retention time to that of a known standard.

Purification and Characterization

The final product and all key intermediates must be rigorously purified and characterized to ensure high isomeric purity.

-

Purification: Flash column chromatography on silica gel is the primary method for purification. For closely related isomers, preparative high-performance liquid chromatography (HPLC) may be necessary.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The coupling constants (J-values) of the vinylic protons in the ¹H NMR spectrum are diagnostic of the double bond geometry. For (Z)-alkenes, J is typically in the range of 6-12 Hz, while for (E)-alkenes, J is in the range of 12-18 Hz.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the isomeric purity of the product, while MS provides information on the molecular weight and fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the ester carbonyl (~1740 cm⁻¹) and C=C double bonds.

-

Conclusion

The stereoselective synthesis of (Z,E)-7,11-hexadecadien-1-yl acetate is a challenging yet achievable goal that relies on the careful selection and execution of modern synthetic methodologies. A thorough understanding of the mechanisms governing stereoselectivity in reactions like the Wittig and Horner-Wadsworth-Emmons, as well as alkyne coupling and reduction strategies, is crucial for success. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop efficient and reliable syntheses of this and other structurally related insect pheromones, which are of great importance in sustainable agriculture and pest management.[6][21]

References

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Gao, S., & Wang, J. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 1(5), 554-574. [Link]

-

ResearchGate. Sonogashira coupling in natural product synthesis. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Royal Society of Chemistry. Sonogashira coupling in natural product synthesis. [Link]

-

PrepChem.com. Synthesis of gossyplure. [Link]

-

Wikipedia. Insect pheromones. [Link]

-

Huang, Y., et al. (1982). Studies on the Wittig Reaction (IV) A Stereoselective Synthesis of the Insect Sex Pheromone of Laspeyresia pomonella, E,E,-8,10-Dodecadien-1-ol. Acta Chimica Sinica, 40(7), 643-648. [Link]

-

Horike, M., Tanouchi, M., & Hirano, C. (1978). Synthesis of Insect Sex Pheromones and Their Homologues; (Z)-6-Alkenyl Acetates from the Wittig Reaction. Agricultural and Biological Chemistry, 42(10), 1963-1965. [Link]

-

Scribd. Gossyplure Synthesis for Pink Bollworm. [Link]

-

Mori, K. (2007). Stereochemical studies on pheromonal communications. Proceedings of the Japan Academy, Series B, 83(7), 232-243. [Link]

-

J-Stage. Synthesis of Insect Sex Pheromones and Their Homologues; (Z)-6-Alkenyl Acetates from the Wittig Reaction. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

-

Muchowski, J. M., & Venuti, M. C. (1980). Cyclic phosphonium ylides. A short synthesis of gossyplure. The Journal of Organic Chemistry, 45(23), 4798-4801. [Link]

-

Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(2), 238-265. [Link]

- Google Patents. Intermediate for Gossyplure, the sex pheromone of the pink bollworm.

-

Beilstein-Institut. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. [Link]

-

Elkinton Lab. Improved Synthesis of (3E,6Z,9Z)-1,3,6,9-Nonadecatetraene, Attraction Inhibitor of Bruce Spanworm, Operophtera bruceata, to Pheromone. [Link]

-

ResearchGate. A Practical Synthesis of Gossyplure, the Sex Pheromone of the Pink Bollworm Moth (Pectinophora gossypiella). [Link]

-

ResearchGate. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. [Link]

-

LeBigot, Y., Delmas, M., & Gaset, A. (1983). Direct synthesis of dipteran sex pheromones by the Wittig reaction in a heterogeneous medium. Journal of Agricultural and Food Chemistry, 31(5), 1096-1098. [Link]

-

Chegg. Hal Shown above is the stepwise synthesis of (7ZILE) - Chegg. [Link]

-

PrepChem.com. Synthesis of (Z,Z)-7,11-Hexadecadienyl Acetate. [Link]

-

GnanLex. Synthesis Of (Z,Z/Z,E) 7, 11 Hexadecadien 1 Yl Acetate Pheromone And Its Intermediate. [Link]

-

Chemical Science Review and Letters. Hexadecadienyl Acetate and (4E,6Z)-Hexadecadienal, the Pheromone. [Link]

-

nsj prayoglife. (7Z,11E)-Hexadecadien-1-yl acetate. [Link]

-

Tang, R., et al. (2019). Facile and Efficient Syntheses of (11Z,13Z)-Hexadecadienal and Its Derivatives: Key Sex Pheromone and Attractant Components of Notodontidae. Molecules, 24(9), 1798. [Link]

-

PubChem. (E,Z)-7,11-Hexadecadienyl acetate. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. US3996270A - Intermediate for Gossyplure, the sex pheromone of the pink bollworm - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Insect pheromones - Wikipedia [en.wikipedia.org]

- 5. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00086A [pubs.rsc.org]

- 13. youtube.com [youtube.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. prepchem.com [prepchem.com]

- 21. d-nb.info [d-nb.info]

The Enigmatic Production of a Key Mating Signal: A Technical Guide to the Biosynthesis of (Z,E)-Gossyplure in Pectinophora gossypiella

Abstract

Gossyplure, the potent sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical molecule in the life cycle of this major agricultural pest. Comprising a roughly 1:1 mixture of (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate, this chemical signal orchestrates the mating behavior essential for the species' proliferation.[1][2] Understanding the intricate biosynthetic pathway of gossyplure is paramount for the development of novel, species-specific pest management strategies. This technical guide provides a comprehensive overview of the current understanding of the (Z,E)-gossyplure biosynthesis pathway, detailing the key enzymatic steps, the precursor molecules, and the experimental methodologies employed to elucidate this complex biological process. We will delve into the established and proposed enzymatic reactions, from fatty acid synthesis to the final acetylation, and highlight the areas where further research is required to fully unravel the molecular machinery behind the production of this vital insect pheromone.

Introduction: The Significance of Gossyplure

The pink bollworm is a devastating pest of cotton crops worldwide.[1] The female-produced sex pheromone, gossyplure, is the primary means of long-range communication to attract males for mating. The precise ratio of the (Z,Z) and (Z,E) isomers is crucial for optimal male response. This specificity presents a unique opportunity for pest control through strategies like mating disruption, where synthetic pheromones are used to saturate an area and prevent males from locating females. The economic and environmental benefits of such targeted approaches underscore the importance of a thorough understanding of gossyplure's natural production.

The Proposed Biosynthetic Pathway: A Multi-Enzyme Cascade

The biosynthesis of gossyplure is a multi-step process that begins with common fatty acid metabolism and culminates in the production of the two specific acetate esters. The proposed pathway, based on transcriptome analysis of the female pheromone gland and studies on related lepidopteran species, involves a series of enzymatic modifications including desaturation, chain shortening, reduction, and acetylation.[3]

Diagram of the Proposed Biosynthesis Pathway of Gossyplure

Caption: Proposed biosynthetic pathway of (Z,Z)- and (Z,E)-gossyplure in Pectinophora gossypiella.

Key Enzymatic Steps and Their Experimental Elucidation

The elucidation of the gossyplure biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular approaches.

Fatty Acid Synthesis and Initial Desaturation

The pathway commences with the de novo synthesis of saturated fatty acids from acetyl-CoA, a fundamental process in lipid metabolism. The primary product is believed to be stearic acid (18:0).[3] This is then acted upon by a Δ9-desaturase to introduce a double bond at the 9th carbon position, yielding oleic acid ((Z)-9-octadecenoic acid).[3]

Chain Shortening via β-Oxidation

A crucial step in tailoring the carbon chain length is peroxisomal β-oxidation. In this process, the 18-carbon oleic acid is shortened by one acetyl-CoA unit to produce (Z)-7-hexadecenoic acid (Z7-16:Acid). This controlled chain shortening is a common mechanism in the biosynthesis of moth sex pheromones.

The Pivotal Second Desaturation: A Point of Isomeric Divergence

The introduction of the second double bond at the 11th position is the most critical step, as it determines the geometry of the final pheromone components. It is hypothesized that a Δ11-desaturase acts on the Z7-16:Acid precursor to produce both (Z,Z)-7,11-hexadecadienoic acid and (Z,E)-7,11-hexadecadienoic acid.[3] The existence of a single, bifunctional desaturase capable of producing both Z and E isomers, or two distinct, stereospecific enzymes, remains an open question in P. gossypiella. Transcriptome analysis of the pheromone gland has identified 17 candidate desaturase genes, but their specific functions have yet to be confirmed through heterologous expression and functional assays.[1]

Reduction and Acetylation: The Final Touches

The final steps in the pathway involve the modification of the carboxyl group. A fatty acyl reductase (FAR) reduces the acidic precursors to their corresponding alcohols, (Z,Z)-7,11-hexadecadien-1-ol and (Z,E)-7,11-hexadecadien-1-ol. Subsequently, a fatty alcohol acetyltransferase (FAT) catalyzes the esterification of these alcohols with an acetyl group from acetyl-CoA to yield the final pheromone components. Transcriptome studies have identified 8 candidate FARs and 17 candidate FATs in the pheromone gland of P. gossypiella.[1]

Methodologies for Pathway Elucidation: A Technical Toolkit

The investigation of insect pheromone biosynthesis pathways employs a range of sophisticated experimental techniques.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of precursor molecules.[4][5][6] In the context of gossyplure biosynthesis, stable isotope-labeled fatty acids (e.g., deuterated or ¹³C-labeled oleic acid) can be topically applied to the female's pheromone gland. Subsequent analysis of the pheromone components by gas chromatography-mass spectrometry (GC-MS) can reveal the incorporation of the label, thus confirming the precursor-product relationship.

Experimental Protocol: Isotopic Labeling

-

Preparation of Labeled Precursor: Synthesize or procure a stable isotope-labeled precursor, such as [D₂]-oleic acid.

-

Application: Anesthetize a pheromone-producing female P. gossypiella. Using a micro-applicator, topically apply a small volume (e.g., 1-5 µg in a suitable solvent) of the labeled precursor directly onto the pheromone gland.

-

Incubation: Allow the insect to recover and metabolize the precursor for a defined period (e.g., 6-24 hours).

-

Pheromone Extraction: Excise the pheromone gland and extract the lipids using a suitable organic solvent (e.g., hexane).

-

GC-MS Analysis: Analyze the extract using GC-MS to identify the pheromone components and determine the mass shift corresponding to the incorporation of the isotopic label.

Transcriptome Analysis of the Pheromone Gland

High-throughput sequencing of the transcriptome of the female pheromone gland provides a snapshot of all the genes being actively expressed during pheromone production.[1][3] By comparing the gene expression profiles of the pheromone gland with other tissues, researchers can identify candidate genes encoding the enzymes involved in the biosynthetic pathway.

Experimental Workflow: Pheromone Gland Transcriptome Analysis

Caption: A typical workflow for transcriptome analysis of the pheromone gland.

Heterologous Expression and Functional Characterization of Enzymes

To definitively determine the function of candidate genes identified through transcriptome analysis, they must be expressed in a heterologous system, such as yeast (Saccharomyces cerevisiae) or insect cells. The recombinant enzyme can then be incubated with potential substrates, and the products analyzed to confirm its catalytic activity.

Experimental Protocol: Heterologous Expression in Yeast

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene (e.g., a desaturase) from pheromone gland cDNA and clone it into a yeast expression vector.

-

Yeast Transformation: Transform a suitable yeast strain with the expression construct.

-

Culture and Induction: Grow the transformed yeast culture and induce gene expression.

-

Substrate Feeding: Supplement the yeast culture with the putative substrate (e.g., Z7-16:Acid).

-

Lipid Extraction and Analysis: After a period of incubation, extract the fatty acids from the yeast cells and analyze them by GC-MS to detect the formation of the expected product (e.g., (Z,Z)-7,11- and/or (Z,E)-7,11-hexadecadienoic acid).

RNA Interference (RNAi) for In Vivo Gene Function Validation

-

dsRNA Synthesis: Synthesize dsRNA corresponding to a specific target gene (e.g., a candidate Δ11-desaturase).

-

Injection: Inject the dsRNA into the hemocoel of pre-pupal or newly eclosed female P. gossypiella. A control group should be injected with a non-specific dsRNA (e.g., from green fluorescent protein).

-

Pheromone Collection: After a few days, collect the pheromone produced by the treated and control females.

-

GC-MS Analysis: Analyze the pheromone extracts by GC-MS to quantify the amounts of the different gossyplure isomers. A significant reduction in the production of the target pheromone components in the treated group would confirm the gene's function.

Quantitative Data and Future Directions

While the qualitative pathway for gossyplure biosynthesis is largely outlined, quantitative data on enzyme kinetics, substrate specificity, and the regulation of gene expression are still lacking for P. gossypiella. A key area for future research is the functional characterization of the numerous candidate genes for desaturases, FARs, and FATs.[3] This will be crucial for understanding how the precise 1:1 ratio of the (Z,Z) and (Z,E) isomers is achieved and maintained.

Table 1: Candidate Genes Involved in Gossyplure Biosynthesis in Pectinophora gossypiella

| Enzyme Class | Number of Candidate Genes Identified | Key Function |

| Desaturases (DES) | 17 | Introduction of double bonds |

| Fatty Acyl Reductases (FAR) | 8 | Reduction of fatty acyl-CoA to fatty alcohols |

| Acetyltransferases (FAT) | 17 | Esterification of fatty alcohols to acetates |

Data sourced from Baker et al. (2019) PLoS One.[1]

Conclusion

The biosynthesis of (Z,E)-gossyplure in Pectinophora gossypiella is a complex and fascinating example of specialized metabolism. While significant progress has been made in outlining the general pathway through transcriptome analysis and comparison with other lepidopteran systems, the precise enzymatic machinery remains to be fully characterized. The functional validation of the candidate genes, particularly the desaturases responsible for the critical isomeric split, is the next frontier in this field of research. A complete understanding of this pathway at the molecular level will not only be a significant scientific achievement but will also pave the way for the development of more effective and sustainable methods for the control of this formidable agricultural pest.

References

-

Baker, N., et al. (2019). Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population. PLoS One, 14(7), e0220187. [Link]

-

ResearchGate. (2019). Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population. [Link]

-

PubMed. (2019). Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population. [Link]

-

National Center for Biotechnology Information. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. [Link]

-

National Center for Biotechnology Information. (2015). Recent highlights in biosynthesis research using stable isotopes. [Link]

-

ResearchGate. (2021). An isotopic labeling approach linking natural products with biosynthetic gene clusters. [Link]

-

PubMed. (2021). An isotopic labeling approach linking natural products with biosynthetic gene clusters. [Link]

-

Universidade Católica de Brasília. (n.d.). ESTRATÉGIAS PARA AU. [Link]

-

PubMed. (2024). Linking biosynthetic genes to natural products using inverse stable isotopic labeling (InverSIL). [Link]

-

ResearchGate. (1985). A Practical Synthesis of Gossyplure, the Sex Pheromone of the Pink Bollworm Moth (Pectinophora gossypiella). [Link]

-

Pherobase. (n.d.). The use of pheromones and semiochemicals to control-Pectinophora-gossypiella. [Link]

- Google Patents. (n.d.). Intermediate for Gossyplure, the sex pheromone of the pink bollworm.

-

PubMed. (2022). The Plant Fatty Acyl Reductases. [Link]

-

eLife. (2019). Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera. [Link]

-

ResearchGate. (2017). (PDF) RNA INTERFERENCE-MEDIATED KNOCKDOWN OF VACUOLAR-ATPASE GENES IN PINK BOLLWORM (PECTINOPHORA GOSSYPIELLA). [Link]

-

USDA ARS. (2019). Functional identification of fatty acyl reductases in female pheromone gland and tarsi of the corn earworm, Helicoverpa zea. [Link]

-

American Chemical Society. (2006). Gossyplure. [Link]

-

National Center for Biotechnology Information. (2022). The Plant Fatty Acyl Reductases. [Link]

-

ResearchGate. (1985). Efficacy of gossyplure for the control of pink bollworm, Pectinophora gossypiella (Saund.) (Lep., Gelechiidae)1. [Link]

-

PubMed. (2021). A Futile Metabolic Cycle of Fatty Acyl-CoA Hydrolysis and Resynthesis in Corynebacterium glutamicum and Its Disruption Leading to Fatty Acid Production. [Link]

Sources

- 1. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.org [acs.org]

- 3. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academicjournals.org [academicjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of Gossyplure

Introduction: The Chemical Language of an Agricultural Pest

Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), stands as a pivotal molecule in the realm of integrated pest management (IPM).[1] This semiochemical, a blend of two geometric isomers of 7,11-hexadecadien-1-yl acetate, is a testament to the specificity of chemical communication in insects.[1][2] The precise ratio of the (Z,Z) and (Z,E) isomers is critical for eliciting the full behavioral repertoire in male moths, from upwind flight to mating attempts.[1][3] Consequently, the ability to accurately characterize and quantify the isomeric composition of synthetic gossyplure is paramount for the development of effective and reliable pest control strategies. This guide provides a comprehensive overview of the spectroscopic and chromatographic techniques employed in the structural elucidation and quality control of gossyplure, offering researchers and drug development professionals a detailed roadmap for its analysis.

Section 1: The Isomeric Challenge and the Analytical Imperative

The biological activity of gossyplure is intrinsically linked to its stereochemistry. The natural pheromone is a specific blend of (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate.[1][2][4] While often formulated as a 1:1 mixture in commercial products, studies have revealed that the naturally produced pheromone can have a higher proportion of the (Z,Z) isomer.[3] This subtle difference underscores the necessity for analytical methods that can not only confirm the chemical identity of gossyplure but also resolve and quantify its geometric isomers with high fidelity.

The primary analytical challenges in gossyplure characterization are:

-

Structural Confirmation: Verifying the correct molecular formula (C18H32O2) and the presence of the acetate functional group and two carbon-carbon double bonds.[5][6]

-

Positional Isomerism: Confirming the location of the double bonds at the 7th and 11th carbon positions.

-

Geometric Isomerism: Differentiating and quantifying the (Z,Z) and (Z,E) isomers.

To address these challenges, a multi-faceted analytical approach combining chromatography and spectroscopy is essential.

Section 2: Chromatographic Separation: Resolving the Isomers

Gas chromatography (GC) is the cornerstone for separating the volatile isomers of gossyplure. The choice of the stationary phase is critical for achieving baseline resolution of the (Z,Z) and (Z,E) isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for both qualitative and quantitative analysis of gossyplure. The gas chromatograph separates the isomers based on their differential interactions with the stationary phase, while the mass spectrometer provides structural information for identification.

Experimental Protocol: GC-MS Analysis of Gossyplure Isomers

-

Sample Preparation: Dissolve a known quantity of the gossyplure standard or sample in a high-purity non-polar solvent, such as hexane.[3]

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column. A DB-Wax column (30m x 0.25mm) is a suitable choice for separating these isomers.[7]

-

Mass Spectrometer: A mass selective detector (MSD) is commonly used.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60°C for 1 minute, then ramp at 5°C/minute to 230°C and hold for 15 minutes.[7]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For SIM, monitor characteristic ions such as m/z 43, 55, 67, and 81.[7]

-

-

Data Analysis:

-

Identify the peaks corresponding to the (Z,Z) and (Z,E) isomers based on their retention times, which should be validated against a certified reference standard.

-

Confirm the identity of each peak by comparing its mass spectrum with a reference library.

-

Quantify the isomeric ratio by integrating the peak areas in the chromatogram.

-

Causality Behind Experimental Choices:

-

The choice of a polar wax-based GC column is deliberate. The cyano- or phenyl- groups in these stationary phases provide dipole-dipole and pi-pi interactions that enhance the separation of geometric isomers, which have subtle differences in their boiling points and polarities.

-

Electron ionization is a "hard" ionization technique that generates reproducible fragmentation patterns, creating a molecular fingerprint for library matching.

-

SIM mode significantly increases sensitivity and selectivity for quantitative analysis by focusing the mass spectrometer on specific, abundant fragment ions of the target analytes, reducing chemical noise.

Chiral Chromatography for Enantiomeric Separation

While gossyplure itself is not chiral, the principles of chiral chromatography are relevant in the broader context of pheromone analysis, as many insect pheromones do possess chiral centers. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant method for separating enantiomers.[8][9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely successful for a broad range of chiral separations.[10][11]

Section 3: Spectroscopic Elucidation: Unveiling the Molecular Architecture

Spectroscopic techniques provide the definitive structural information required to characterize gossyplure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of gossyplure.

Interpretation of the Mass Spectrum: The mass spectrum of gossyplure (both isomers) will show a molecular ion peak (M+) corresponding to its molecular weight of 280.4 g/mol .[5][6] The fragmentation pattern is key to confirming the structure. Common fragments observed in the EI mass spectrum of gossyplure include:

-

m/z 43: Often the base peak, corresponding to the [CH3CO]+ fragment from the acetate group.[7]

-

m/z 55, 67, 81: These ions are characteristic of the fragmentation of the unsaturated hydrocarbon chain.[7]

The fragmentation pattern serves as a fingerprint for the molecule, and its comparison to a spectral database provides a high degree of confidence in its identification.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of gossyplure, providing detailed information about the carbon-hydrogen framework and the geometry of the double bonds.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their connectivity. Key signals in the ¹H NMR spectrum of gossyplure include:

-

~5.3 ppm: Multiplets corresponding to the vinylic protons (-CH=CH-). The coupling constants (J-values) between these protons are diagnostic of the double bond geometry. For Z (cis) isomers, the J-value is typically smaller (around 10-12 Hz) compared to E (trans) isomers (around 15-18 Hz).

-

~4.05 ppm: A triplet corresponding to the methylene protons adjacent to the acetate oxygen (-CH₂-O-).

-

~2.04 ppm: A singlet corresponding to the methyl protons of the acetate group (-O-CO-CH₃).

-

~2.0 ppm: Multiplets for the allylic protons (-C=C-CH₂-).

-

~0.9 ppm: A triplet for the terminal methyl group protons (-CH₂-CH₃).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule. Key signals include:

-

~171 ppm: The carbonyl carbon of the acetate group.

-

~120-135 ppm: The sp² hybridized carbons of the double bonds.

-

~64 ppm: The methylene carbon attached to the acetate oxygen.

-

~20-35 ppm: The sp³ hybridized carbons of the aliphatic chain.

-

~21 ppm: The methyl carbon of the acetate group.

-

~14 ppm: The terminal methyl carbon.

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments reveal proton-proton and proton-carbon correlations, allowing for the complete assembly of the molecular structure.

| Technique | Information Obtained | Application to Gossyplure |

| GC-MS | Separation of isomers, molecular weight, fragmentation pattern | Isomer ratio determination, structural confirmation |

| ¹H NMR | Proton environment, connectivity, stereochemistry | Determination of double bond geometry (Z/E) |

| ¹³C NMR | Carbon skeleton | Confirmation of functional groups and carbon framework |

| 2D NMR | Detailed connectivity | Unambiguous assignment of all atoms |

Section 4: Integrated Analytical Workflow

A robust analytical workflow for the characterization of gossyplure integrates both chromatographic and spectroscopic techniques.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acs.org [acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gossyplure (Ref: PP761) [sitem.herts.ac.uk]

- 5. Gossyplure | C18H32O2 | CID 5363265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gossyplure [drugfuture.com]

- 7. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of gossypol enantiomer ratio in cotton plants by chiral higher-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Identification of Gossyplure Precursors in Female Moth Pheromone Glands

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies and scientific principles underlying the identification of gossyplure precursors. Gossyplure, the potent sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical tool in integrated pest management for cotton protection.[1] A thorough understanding of its biosynthesis is paramount for developing sustainable pest control strategies and for potential applications in drug development, where insect-derived compounds can offer novel bioactive molecules.[2]

Gossyplure is a 1:1 mixture of two isomers: (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate.[1][3] The biosynthesis of this precise blend originates from common fatty acid precursors, undergoing a series of enzymatic modifications within the female moth's pheromone gland.[1][4]

The Biosynthetic Pathway of Gossyplure: From Fatty Acids to Pheromones

The biosynthesis of gossyplure, like that of many moth sex pheromones, is rooted in fatty acid metabolism.[5][6] The process begins with the de novo synthesis of saturated fatty acids, primarily palmitic acid (16:0) and stearic acid (18:0), from acetyl-CoA and malonyl-CoA, catalyzed by fatty acid synthase (FAS).[7][8][9] These common fatty acids then undergo a series of modifications, including desaturation, chain shortening or elongation, reduction, and acetylation, to yield the final pheromone components.[10][11][12]

The key steps in the gossyplure biosynthetic pathway are as follows:

-

Fatty Acid Synthesis: The pathway initiates with the synthesis of stearic acid (18:0) from acetyl-CoA, a process driven by acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[4]

-

Desaturation: A crucial step is the introduction of double bonds into the fatty acid chain by desaturase enzymes.[10][11][12] In the case of gossyplure, a Δ9-desaturase introduces a double bond at the 9th carbon position of stearic acid to form oleic acid.[4] Subsequent desaturation events, likely involving specific Δ7 and Δ11 desaturases, are responsible for creating the characteristic diene structure of gossyplure. The precise order and nature of these subsequent desaturations are key areas of ongoing research.

-

Chain Shortening/Elongation: While not explicitly detailed for gossyplure in the provided search results, many moth pheromone biosynthetic pathways involve chain-shortening (β-oxidation) or elongation to achieve the correct carbon chain length.[10]

-

Reduction: The carboxyl group of the fatty acyl precursor is reduced to an alcohol by fatty acyl reductases (FARs).[13] These enzymes often exhibit substrate specificity, contributing to the final pheromone blend.[13]

-

Acetylation: The final step is the esterification of the fatty alcohol with an acetyl group, catalyzed by an acetyltransferase, to form the acetate ester pheromone components.

Caption: The biosynthetic pathway of gossyplure, from fatty acid synthesis to the final pheromone components.

Experimental Methodologies for Precursor Identification

The identification of gossyplure precursors relies on a combination of analytical techniques designed to extract, separate, and identify the minute quantities of these compounds present in the female moth's pheromone gland.

Pheromone Gland Extraction

The initial and most critical step is the careful extraction of the pheromone and its precursors from the gland.[14]

Protocol: Pheromone Gland Extraction

-

Gland Dissection:

-

Cold-anesthetize adult female moths (2-3 days old) by placing them at 4°C for 10-15 minutes.

-

Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland using fine forceps and microscissors.

-

-

Solvent Extraction:

-

Immediately place the excised glands into a small vial containing a non-polar solvent such as hexane or dichloromethane (typically 50-100 µL per gland).

-

Gently agitate the vial for 5-10 minutes to facilitate extraction.

-

Alternatively, the glands can be crushed within the solvent using a small glass rod to ensure complete extraction.

-

-

Concentration:

-

Carefully transfer the solvent extract to a clean vial, avoiding any tissue debris.

-

If necessary, concentrate the extract under a gentle stream of nitrogen gas to a final volume of 10-20 µL.

-

Causality: A non-polar solvent is chosen to selectively extract the lipophilic pheromone components and their fatty acid precursors while minimizing the extraction of polar contaminants.[14] Concentration is essential to bring the analytes to a detectable level for subsequent analysis.[15]

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of insect pheromones.[2][14] It allows for the separation of complex mixtures and the identification of individual components based on their mass spectra.

Protocol: GC-MS Analysis of Pheromone Gland Extracts

-

Sample Injection: Inject 1-2 µL of the concentrated gland extract into the GC-MS system.

-

Gas Chromatography:

-

Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) suitable for separating fatty acid derivatives and long-chain acetates.

-

Employ a temperature program that starts at a low temperature (e.g., 60-80°C) and ramps up to a high temperature (e.g., 280-300°C) to elute compounds with a wide range of volatilities.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Acquire mass spectra over a range of m/z 40-500.

-

-

Data Analysis:

-

Identify potential precursors by comparing their retention times and mass spectra to those of authentic standards and to spectral libraries (e.g., NIST, Wiley).

-

Causality: The temperature program in GC separates compounds based on their boiling points, allowing for the resolution of structurally similar molecules.[14] EI-MS provides characteristic fragmentation patterns that act as a "fingerprint" for each compound, enabling its identification.

-

Stable Isotope Labeling

To definitively trace the biosynthetic pathway, stable isotope-labeled precursors (e.g., deuterium or ¹³C-labeled fatty acids) can be applied to the pheromone gland.[16] The incorporation of the label into downstream intermediates and the final pheromone products provides direct evidence of the metabolic conversions.

Protocol: In Vivo Stable Isotope Labeling

-

Precursor Application:

-

Synthesize or procure a stable isotope-labeled putative precursor (e.g., deuterated stearic acid).

-

Dissolve the labeled precursor in a small volume of a suitable solvent (e.g., dimethyl sulfoxide or a carrier protein solution).

-

Using a micro-applicator, apply a small droplet (e.g., 0.1-0.5 µL) of the solution directly onto the exposed pheromone gland of a live female moth.

-

-

Incubation: Allow the moth to metabolize the labeled precursor for a defined period (e.g., 6-24 hours).

-

Extraction and Analysis:

-

Following incubation, extract the pheromone gland as described previously.

-

Analyze the extract by GC-MS.

-

-

Data Interpretation:

-

Look for the incorporation of the stable isotope label into potential intermediates and the final gossyplure isomers. This will be evident by an increase in the molecular ion and characteristic fragment ions in the mass spectra, corresponding to the mass of the incorporated isotopes.

-

Causality: This technique provides unequivocal evidence of the precursor-product relationship within the biosynthetic pathway. The detection of the label in a specific compound confirms that it is a downstream product of the applied precursor.[16]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US3996270A - Intermediate for Gossyplure, the sex pheromone of the pink bollworm - Google Patents [patents.google.com]

- 4. Pheromone gland transcriptome of the pink bollworm moth, Pectinophora gossypiella: Comparison between a laboratory and field population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fats and major fatty acids present in edible insects utilised as food and livestock feed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. portal.research.lu.se [portal.research.lu.se]

The In-Silico Crucible: A Technical Guide to Modeling Gossyplure's Interaction with Odorant Binding Proteins

Preamble: Deciphering Olfactory Dialogues for Next-Generation Pest Management

In the intricate chemical language of insects, pheromones are the critical syntax governing survival and reproduction. For the pink bollworm (Pectinophora gossypiella), a devastating global pest of cotton, this dialogue is orchestrated by gossyplure, its potent sex pheromone.[1][2] Gossyplure is a precise 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetates that guides male moths to females, ensuring the propagation of this destructive species.[1][3] The initial and pivotal event in this olfactory cascade is the capture of hydrophobic gossyplure molecules by Odorant Binding Proteins (OBPs) within the aqueous lymph of the male moth's antennal sensilla.[4][5]

These small, soluble OBPs (or the more specific Pheromone Binding Proteins, PBPs) act as molecular chaperones, solubilizing the pheromone and transporting it to the olfactory receptors, thereby triggering the neural signals that culminate in a behavioral response.[4][5] Understanding the precise molecular interactions at this first checkpoint—the binding of gossyplure to its cognate OBP—is paramount. It offers a blueprint for designing novel, highly specific pest control agents that can disrupt this communication, offering an environmentally benign alternative to broad-spectrum insecticides.

This technical guide provides a comprehensive, field-proven workflow for the molecular modeling of the gossyplure-OBP interaction. As a Senior Application Scientist, my objective is not merely to list commands but to illuminate the causality behind each methodological choice. We will navigate the entire in-silico experimental process, from defining the target protein structure to quantifying the binding affinity through rigorous simulation and analysis.

A Note on the Model System: As of the writing of this guide, no experimentally determined structure for a Pectinophora gossypiella OBP that specifically binds gossyplure is publicly available. Therefore, we will employ a robust and scientifically validated proxy: the well-characterized Pheromone Binding Protein from the silkworm moth, Bombyx mori (BmorPBP1), in complex with its native pheromone, bombykol (PDB ID: 1DQE).[6] Bombykol, a 16-carbon alcohol, is structurally analogous to the 16-carbon acetate components of gossyplure. The conserved six-α-helical fold and hydrophobic binding pocket of lepidopteran PBPs make BmorPBP1 an excellent and highly relevant surrogate for demonstrating this computational workflow.[2][5] We will use a gossyplure isomer as our ligand of interest to simulate its interaction within this binding architecture.

Section 1: The Computational Workflow: A Strategic Overview

Our in-silico investigation is a multi-stage process designed to build a physically realistic model of the gossyplure-OBP complex and analyze its dynamic behavior. Each step is a self-validating system, with checkpoints to ensure the integrity of the model before proceeding to the next, more computationally intensive stage.

Figure 2: Molecular Docking Workflow. Detailed steps for preparing the receptor and ligand, defining the search space, running the docking simulation, and analyzing the results.

Section 3: Protocol for Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations allow us to observe the dynamic behavior of the gossyplure-OBP complex over time in a simulated physiological environment. This is essential for assessing the stability of the docked pose and understanding the nuanced, time-dependent interactions. We will use GROMACS, a powerful and versatile open-source MD engine. [7]

Rationale for Method Selection

GROMACS is one of the fastest MD codes available and is highly efficient for simulating large biomolecular systems. [7]It is compatible with a wide range of force fields, including CHARMM36, which is well-parameterized for proteins. For the ligand, we will use the CGenFF (CHARMM General Force Field) server, which provides robust parameters for drug-like molecules, ensuring a physically realistic simulation. [8]

Step-by-Step Protocol

-

System Preparation and Topology Generation:

-

Objective: To create a unified topology for the protein-ligand complex and prepare the ligand parameters.

-

Steps:

-

Separate the selected protein-ligand complex from the docking output into two PDB files: one for the protein and one for the ligand.

-

Ligand Parametrization: Submit the ligand's MOL2 file to the CGenFF server. [8]The server will return a stream file (.str) containing the topology and parameters for gossyplure. Use a conversion script (e.g., cgenff_charmm2gmx.py) to convert this into GROMACS format (.itp and .prm files).

-

Protein Topology: Use the gmx pdb2gmx command in GROMACS to process the protein PDB file. Select the CHARMM36 force field and a suitable water model (e.g., TIP3P). This generates the protein topology (topol.top) and a processed structure file (.gro).

-

Combine Topologies: Manually edit the main topol.top file to include the ligand's .itp file. Combine the protein and ligand .gro files into a single system structure file.

-

-

-

Solvation and Ionization:

-

Objective: To create a realistic aqueous environment for the simulation.

-

Steps:

-

Use gmx editconf to define a simulation box (e.g., a cubic box with at least 1.0 nm distance between the protein and the box edge).

-

Use gmx solvate to fill the box with water molecules.

-

Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

-

Energy Minimization (EM):

-

Objective: To relax the system and remove any steric clashes or unfavorable geometries introduced during preparation.

-

Steps:

-

Create an .mdp (molecular dynamics parameter) file for energy minimization using the steepest descent algorithm.

-

Use gmx grompp to assemble the structure, topology, and parameter files into a binary run input file (.tpr).

-

Run the minimization using gmx mdrun.

-

Verify successful minimization by plotting the potential energy over time; it should reach a stable plateau.

-

-

-

System Equilibration:

-

Objective: To bring the system to the desired temperature and pressure while keeping the protein and ligand restrained, allowing the solvent to equilibrate around them.

-

Steps:

-

NVT Equilibration (Constant Volume): Run a short simulation (e.g., 1 ns) to stabilize the system's temperature (e.g., 300 K). Use position restraints on the protein and ligand heavy atoms. Monitor the temperature plot to ensure it reaches a stable equilibrium.

-

NPT Equilibration (Constant Pressure): Run a longer simulation (e.g., 5-10 ns) to stabilize the pressure (e.g., 1 bar) and density. Continue using position restraints. Monitor pressure and density plots for stability.

-

-

-

Production MD Simulation:

-

Objective: To generate the final simulation trajectory for analysis, with all restraints removed.

-

Steps:

-

Create a new .mdp file for the production run, removing the position restraints.

-

Extend the simulation from the end of the NPT equilibration for a significant duration (e.g., 100-500 ns). The longer the simulation, the more thoroughly the conformational space is sampled.

-

Run the production simulation using gmx mdrun.

-

-

Section 4: Analysis of Simulation Data

The raw output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. This data must be post-processed to extract meaningful biophysical insights.

Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand relative to their initial positions. A stable, plateauing RMSD indicates that the system has reached equilibrium and the overall structure is not undergoing major conformational changes.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein, such as loops, versus stable regions like α-helices. High fluctuations in the binding pocket could indicate instability.

-

Hydrogen Bond Analysis: Use gmx hbond to quantify the number and duration of hydrogen bonds formed between gossyplure and the PBP. Persistent hydrogen bonds are strong indicators of key binding interactions.

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state method for estimating the binding free energy of a ligand to a protein. [9]It offers a good compromise between computational cost and accuracy. [10]

-

Principle: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the unbound receptor and ligand from the free energy of the complex.

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is calculated as the sum of molecular mechanics energy in vacuum, a polar solvation energy term (calculated with the Poisson-Boltzmann model), and a non-polar solvation energy term (proportional to the solvent-accessible surface area).

-

Protocol:

-

Use a tool like gmx_MMPBSA (a popular third-party script that integrates with GROMACS) to process the production trajectory. [11][12] 2. Extract snapshots from a stable portion of the trajectory.

-

The script will calculate the individual energy components for the complex, receptor, and ligand for each snapshot and then average them.

-

The final output provides an estimate of the binding free energy and can often decompose this energy on a per-residue basis, identifying which amino acids contribute most significantly to the binding.

-

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation.

Table 1: Summary of Molecular Modeling Results

| Metric | Value | Interpretation |

| Docking Score (Vina) | -8.5 kcal/mol | Strong predicted initial binding affinity. |

| Backbone RMSD (MD) | 0.15 ± 0.03 nm | The protein structure is stable throughout the simulation. |

| Ligand RMSD (MD) | 0.08 ± 0.02 nm | Gossyplure remains stably bound in the predicted pose. |

| Key H-Bonds (MD) | Ser56 (85% occupancy) | Serine 56 is a critical anchor point for the ligand. |

| ΔG_bind (MM/PBSA) | -35.2 ± 4.1 kcal/mol | Favorable binding free energy, indicating a stable complex. |

| Key Residue (MM/PBSA) | Phe12, Trp37, Phe118 | These aromatic residues contribute significantly to binding via hydrophobic and π-stacking interactions. |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

By integrating the results from docking, MD simulations, and free energy calculations, a comprehensive, dynamic model of the gossyplure-OBP interaction can be built. This model can identify key interacting residues, quantify the stability of the complex, and provide a robust foundation for the structure-based design of novel pheromone antagonists for targeted and sustainable pest control.

References

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Yu, B., et al. (2012). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 33(31), 2451-2468. [Link]

-

Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials. [Link]

-

Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605-1612. [Link]

-

American Chemical Society. (2006). Gossyplure. American Chemical Society. [Link]

-

Wang, E., et al. (2019). End-point binding free energy calculation with MM/PBSA and MM/GBSA: strategies and applications in drug design. Chemical reviews, 119(16), 9478-9508. [Link]

- Sonenshine, D. E. (1976). Intermediate for Gossyplure, the sex pheromone of the pink bollworm.

-

Valdés-Tresanco, M. S., et al. (2021). gmx_MMPBSA: A new tool to perform MM/PBSA calculations in GROMACS trajectories. Journal of chemical theory and computation, 17(10), 6281-6291. [Link]

-

Vogt, R. G. (2005). Molecular basis of pheromone detection in insects. In Comprehensive insect physiology, biochemistry and pharmacology (Vol. 3, pp. 753-804). Elsevier. [Link]

-

Lautenschlager, C., et al. (2007). Bombyx mori pheromone-binding protein binding non-pheromone ligands: implications for pheromone recognition. Journal of experimental biology, 210(5), 792-801. [Link]

-

Beasley, C. A., & Henneberry, T. J. (1984). Combining gossyplure and insecticides in pink bollworm control. California Agriculture, 38(7), 22-24. [Link]

-

CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

-

Sandler, B. H., et al. (2000). Sexual attraction in the silkworm moth: structure of the pheromone-binding-protein-bombykol complex. Chemistry & biology, 7(2), 143-151. [Link]

-

CD ComputaBio. gmx_mmpbsa Tutorial. CD ComputaBio. [Link]

-

Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

-

BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

-

Panda, P. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Sandler, B. H., et al. (2000). Sexual attraction in the silkworm moth: structure of the pheromone-binding-protein-bombykol complex. RCSB PDB. [Link]

-

Forli, S., et al. (2016). Computational protein–ligand docking and virtual screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

-

Ka-Intelligent Tutorials. (2021). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

-

Leal, W. S. (2013). Odorant reception in insects: roles of receptors, binding proteins, and degrading enzymes. Annual review of entomology, 58, 373-391. [Link]

-

Ka-Intelligent Tutorials. (2022). MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG. YouTube. [Link]

-

B-Course. (2021). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

-

Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]

-

Rashid, S., & Kumar, S. (2020). G_mmpbsa using GROMACS. GROMACS User discussions. [Link]

-

Autodock Vina. Multiple ligands docking. Read the Docs. [Link]

-

Leal, W. S., et al. (2005). Pheromone-binding proteins of the silkworm, Bombyx mori. Cellular and Molecular Life Sciences CMLS, 62(10), 1196-1204. [Link]

-

Bonazza, C., et al. (2021). Responses of the Pheromone-Binding Protein of the Silk Moth Bombyx mori on a Graphene Biosensor Match Binding Constants in Solution. Biosensors, 11(1), 22. [Link]

-

Leal, W. S. (2021). Pheromone-Binding Proteins in Pest Control: From Molecular Insights to Real-World Applications. Journal of Agricultural and Food Chemistry, 69(34), 9786-9799. [Link]

-

Lautenschlager, C., et al. (2007). Bombyx mori pheromone binding protein bound to iodohexadecane. RCSB PDB. [Link]

-

Lautenschlager, C., & Clardy, J. (2007). Bombyx mori pheromone binding protein bound to bell pepper odorant. RCSB PDB. [Link]

-

Lautenschlager, C., et al. (2005). Coil-to-helix transition and ligand release of Bombyx mori pheromone-binding protein. Biochemical and biophysical research communications, 335(4), 1044-1050. [Link]

-

ResearchGate. (2010). Three-dimensional structure of Bombyx mori PBP BmorPBP1 (1DQE). ResearchGate. [Link]

-

ResearchGate. (2021). Binding activity of B. mori pheromone-binding protein (PBP)1 measured. ResearchGate. [Link]

Sources

- 1. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 2. Bombyx mori pheromone-binding protein binding non-pheromone ligands: implications for pheromone recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sexual attraction in the silkworm moth: structure of the pheromone-binding-protein-bombykol complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GROMACS Tutorials [mdtutorials.com]

- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 9. Protein-Ligand Complex [mdtutorials.com]

- 10. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 11. m.youtube.com [m.youtube.com]

- 12. gmx_mmpbsa Tutorial - CD ComputaBio [computabio.com]

A Technical Guide to the Genetic Underpinnings of Gossyplure Production in Lepidopteran Pests

Abstract

Gossyplure, the primary sex pheromone of the pink bollworm (Pectinophora gossyppiella), represents a critical target for integrated pest management (IPM) strategies.[1][2] A comprehensive understanding of its genetic and molecular basis is paramount for developing novel, sustainable control methods. This guide provides an in-depth analysis of the gossyplure biosynthetic pathway, the key genes and enzymes involved, their regulatory networks, and the state-of-the-art methodologies employed for their characterization. We synthesize current research to offer a technical resource for entomologists, molecular biologists, and professionals in drug and pesticide development, aiming to bridge foundational knowledge with applied research frontiers.

Introduction: The Significance of Gossyplure

Lepidopteran insects, particularly major agricultural pests like the pink bollworm (Pectinophora gossypiella) and the cotton bollworm (Helicoverpa armigera), rely heavily on chemical communication for mating.[3][4][5] The female-produced sex pheromone, known as gossyplure, is a highly specific blend of acetates that attracts conspecific males from a distance.[1][2] In the case of the pink bollworm, this pheromone is a roughly 1:1 mixture of (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate.[1][2]

The specificity of this chemical signal makes it an ideal tool for pest management. Synthetic gossyplure is widely used in "mating disruption" techniques, where the pheromone is released into the field to confuse males and prevent them from locating females, thereby reducing reproduction.[1] The evolution of pest resistance to conventional insecticides and even to transgenic Bt crops underscores the urgent need for alternative control strategies.[6][7][8] A deeper understanding of the genetic machinery controlling gossyplure production offers the potential to develop next-generation pest control solutions, such as biosynthetic inhibitors or gene-based technologies that disrupt pheromone production.

This guide will deconstruct the molecular architecture of gossyplure biosynthesis, moving from the foundational biochemical pathway to the intricate genetic and hormonal regulation that governs its production.

The Gossyplure Biosynthetic Pathway: From Fatty Acid to Pheromone

The de novo synthesis of gossyplure, like most Type I lepidopteran pheromones, originates from standard fatty acid metabolism within specialized pheromone gland (PG) cells located in the female's abdominal tip.[9][10] The process involves a conserved yet specialized series of enzymatic modifications to a common precursor, typically palmitic acid (a C16 saturated fatty acid).

The core pathway can be summarized in four critical stages:

-

Desaturation: Introduction of double bonds at specific positions.

-

Chain Shortening (where applicable): Limited β-oxidation to achieve the correct carbon chain length. While not a major step for C16 gossyplure, it is crucial for other pheromones.

-

Reduction: Conversion of the fatty acyl-CoA to a fatty alcohol.

-

Acetylation: Esterification of the fatty alcohol to form the final acetate ester.

The precise combination and sequence of these enzymatic actions, dictated by the expression of specific genes, determine the final structure and isomeric ratio of the pheromone components.

Caption: Core biosynthetic pathway for Gossyplure production.

Key Genes and Enzymes: The Molecular Toolkit

The biosynthesis of gossyplure is orchestrated by a suite of specialized enzymes, each encoded by specific genes that are highly expressed in the pheromone gland. Transcriptomic analyses of pheromone glands have been instrumental in identifying candidate genes for each enzymatic step.[1][2][9]

| Enzyme Class | Gene Family | Function in Gossyplure Biosynthesis | Key Lepidopteran Examples |

| Fatty Acyl Desaturases | FAD | Introduce double bonds at specific carbon positions (e.g., Δ11). The combination of desaturases is critical for creating the di-unsaturated structure of gossyplure.[11] | P. gossypiella Δ11-desaturase, various desaturases identified in S. litura, H. virescens.[2][10] |

| Fatty Acyl Reductases | FAR | Reduce the fatty acyl-CoA to the corresponding alcohol. These are often specific to the pheromone gland (pgFARs) and show selectivity for chain length and saturation.[12][13][14] | P. gossypiella FARs, Spodoptera C14- and C16-specific pgFARs.[2][12] |

| Acetyltransferases | ACT / ATF | Esterify the fatty alcohol with an acetyl group from acetyl-CoA to produce the final active pheromone component. | Candidate acetyltransferases have been identified in P. gossypiella and A. ipsilon.[2][9] |

| Fatty Acid Synthases | FAS | Catalyze the initial synthesis of saturated fatty acid precursors from acetyl-CoA.[9] | FAS genes are ubiquitously expressed but show high activity in the pheromone gland during production. |

Expert Insight: The specificity of gossyplure arises not just from the presence of these enzymes, but from their precise substrate selectivity and stereoselectivity. For instance, the Δ11-desaturase must act first on the C16 precursor. The subsequent desaturation step is what determines the final Z,Z and Z,E isomeric ratio. The genetic basis for this ratio control is an active area of research, with evidence suggesting it could be due to a single promiscuous enzyme or two distinct, highly specific desaturases.[1][2]

Hormonal and Temporal Regulation of Biosynthesis